molecular formula C17H17FN2O3S B2956557 2-fluoro-N-(3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide CAS No. 941939-54-4

2-fluoro-N-(3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide

Cat. No.: B2956557
CAS No.: 941939-54-4
M. Wt: 348.39
InChI Key: UMDVPPUYQCQPKG-UHFFFAOYSA-N
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Description

2-fluoro-N-(3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the sulfonamide family, which is known for its diverse biological activities and applications in medicinal chemistry.

Mechanism of Action

Target of Action

It’s known that similar compounds have been found to bind with high affinity to multiple receptors , which could be helpful in developing new useful derivatives.

Mode of Action

Similar compounds have been found to participate in electronically divergent processes with the metal catalyst in suzuki–miyaura (sm) coupling reactions . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

Similar compounds have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that the compound could affect a variety of biochemical pathways.

Pharmacokinetics

Similar compounds have been found to have good bioavailability, low clearance, and a small volume of distribution in animals and humans, and a low potential for drug–drug interactions . Elimination pathways for similar compounds include renal excretion, metabolism, and biliary/intestinal excretion .

Result of Action

Similar compounds have been found to show inhibitory activity against various viruses and have been reported as antiviral agents .

Action Environment

It’s known that the success of similar compounds in sm coupling reactions originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-(3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions . The general steps include:

    Preparation of Boron Reagents: Organoboron reagents are prepared, which are essential for the Suzuki–Miyaura coupling.

    Coupling Reaction: The organoboron reagent is coupled with a halogenated aromatic compound in the presence of a palladium catalyst.

    Purification: The product is purified using techniques such as column chromatography.

Industrial Production Methods

Industrial production of this compound may involve scaling up the Suzuki–Miyaura coupling reaction under optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-(3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Catalysts: Palladium catalysts are commonly used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfone derivatives, while reduction reactions may produce amine derivatives.

Scientific Research Applications

2-fluoro-N-(3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential therapeutic effects, particularly in the treatment of various diseases.

    Drug Discovery: It serves as a lead compound in the development of new pharmaceuticals.

    Material Science: The compound’s unique chemical properties make it valuable in the development of new materials and coatings.

Comparison with Similar Compounds

Similar Compounds

    2-fluoro-N-(4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide: This compound is structurally similar and shares some biological activities.

    Indole Derivatives: Compounds containing the indole nucleus, such as indole-3-acetic acid, have diverse biological activities and are used in various scientific applications.

Uniqueness

2-fluoro-N-(3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide is unique due to its specific chemical structure, which imparts distinct biological activities and potential therapeutic applications. Its ability to undergo various chemical reactions and its diverse applications in scientific research make it a valuable compound for further study.

Properties

IUPAC Name

2-fluoro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN2O3S/c18-15-8-1-2-9-16(15)24(22,23)19-13-6-5-7-14(12-13)20-11-4-3-10-17(20)21/h1-2,5-9,12,19H,3-4,10-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMDVPPUYQCQPKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(=O)C1)C2=CC=CC(=C2)NS(=O)(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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